molecular formula C17H18N2 B3055287 1-(mesitylmethyl)-1H-benzimidazole CAS No. 637322-09-9

1-(mesitylmethyl)-1H-benzimidazole

Cat. No.: B3055287
CAS No.: 637322-09-9
M. Wt: 250.34 g/mol
InChI Key: KLWNFSRERRMVFY-UHFFFAOYSA-N
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Description

1-(Mesitylmethyl)-1H-benzimidazole is a heterocyclic aromatic organic compound. It features a benzimidazole core substituted with a mesitylmethyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The mesitylmethyl group enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Mesitylmethyl)-1H-benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with mesitylaldehyde under acidic conditions. The reaction typically proceeds as follows:

    Step 1: Mesitylaldehyde is reacted with o-phenylenediamine in the presence of an acid catalyst such as hydrochloric acid.

    Step 2: The reaction mixture is heated to reflux, allowing the formation of the benzimidazole ring.

    Step 3: The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate automated purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions: 1-(Mesitylmethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(Mesitylmethyl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various benzimidazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions. It is also used in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science. It is employed in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(mesitylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

    1-(Phenylmethyl)-1H-benzimidazole: Similar structure but with a phenylmethyl group instead of a mesitylmethyl group.

    1-(Tert-butylmethyl)-1H-benzimidazole: Contains a tert-butylmethyl group, offering different steric and electronic properties.

    1-(Cyclohexylmethyl)-1H-benzimidazole: Features a cyclohexylmethyl group, providing unique conformational characteristics.

Uniqueness: 1-(Mesitylmethyl)-1H-benzimidazole is unique due to the presence of the mesitylmethyl group, which imparts distinct steric and electronic effects. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to other similar compounds. The mesitylmethyl group also influences the compound’s reactivity and interaction with molecular targets, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

1-[(2,4,6-trimethylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-12-8-13(2)15(14(3)9-12)10-19-11-18-16-6-4-5-7-17(16)19/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWNFSRERRMVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359271
Record name 1-[(2,4,6-trimethylphenyl)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637322-09-9
Record name 1-[(2,4,6-trimethylphenyl)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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